molecular formula C6H5BrN4S2 B14148894 s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- CAS No. 3683-95-2

s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)-

Cat. No.: B14148894
CAS No.: 3683-95-2
M. Wt: 277.2 g/mol
InChI Key: RDDNQXMMNFGSKQ-UHFFFAOYSA-N
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Description

s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its unique structure, which includes a bromine atom and a methyl group attached to an isothiazole ring. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- typically involves the reaction of 5-methyl-1H-s-triazole-3-thiol with aliphatic or aromatic ketones in the presence of a catalytic amount of sulfuric acid. The reaction is carried out in refluxing acetic acid. For example, the interaction of s-triazole with cyano compounds can yield the corresponding thiazolo-triazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of cost-effective and scalable reactions, such as the one-pot synthesis method, which minimizes the production of hazardous by-products and maximizes yield .

Chemical Reactions Analysis

Types of Reactions

s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiol group into a sulfonic acid group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Voriconazole: A triazole compound with broad-spectrum antifungal activity.

    Itraconazole: Known for its effectiveness against a variety of fungal infections.

Uniqueness

s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the isothiazole ring differentiates it from other triazole derivatives, potentially offering unique interactions with biological targets .

Properties

CAS No.

3683-95-2

Molecular Formula

C6H5BrN4S2

Molecular Weight

277.2 g/mol

IUPAC Name

5-(4-bromo-3-methyl-1,2-thiazol-5-yl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C6H5BrN4S2/c1-2-3(7)4(13-11-2)5-8-6(12)10-9-5/h1H3,(H2,8,9,10,12)

InChI Key

RDDNQXMMNFGSKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1Br)C2=NC(=S)NN2

Origin of Product

United States

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